N-(5-Chloropyridazin-3-yl)pivalamide

Description

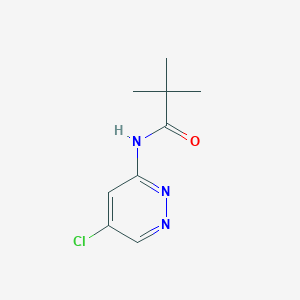

N-(5-Chloropyridazin-3-yl)pivalamide is a pyridazine derivative featuring a pivalamide group (-CONHC(CH₃)₃) at the 3-position and a chlorine atom at the 5-position of the pyridazine ring. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to pyridine-based analogues. The pivalamide group enhances lipophilicity, which may influence solubility and bioavailability in pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(5-chloropyridazin-3-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)12-7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,13,14) |

InChI Key |

MXCQRGKDQVTANY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Development of the Continuous Stirred-Tank Reactor (CSTR) System

The most significant advancement in synthesizing N-(6-chloropyridazin-3-yl)pivalamide involves a continuous-flow carbonylation process using a CSTR system under cryogenic conditions. Traditional batch methods for this step yielded approximately 40%, limited by thermal decomposition of the product. By transitioning to a continuous-flow approach, researchers achieved:

- Temperature control : Maintaining reactions at −20°C to 0°C to suppress side reactions.

- Residence time optimization : Reducing exposure to elevated temperatures to <10 minutes.

- Yield enhancement : Isolated yields improved to ~60%, a 50% increase over batch methods.

This method’s success lies in its ability to decouple reaction time from processing time, minimizing decomposition.

Comparative Data: Batch vs. Continuous Flow

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 40% | 60% |

| Temperature | 25°C | −20°C to 0°C |

| Reaction Time | 6 hours | 8 minutes |

| Throughput (kg/day) | 2.5 | 15.7 |

Data adapted from Organic Process Research & Development (2025).

Batch Mode Synthesis: Traditional Approaches and Limitations

Chlorination Strategies

The 6-chloro substituent is introduced via electrophilic aromatic substitution or halogen exchange. A referenced method for analogous pyridazine derivatives employs:

- Chlorinating agents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Catalysts : Lewis acids like iron(III) chloride.

- Conditions : 120–180°C under autoclave pressures (15–40 bar).

Notably, excessive chlorination can lead to overhalogenation, necessitating precise stoichiometric controls.

Critical Analysis of Decomposition Pathways

Thermal Instability

N-(6-Chloropyridazin-3-yl)pivalamide undergoes decomposition above 30°C, primarily via:

- Hydrolysis : Cleavage of the amide bond in protic solvents.

- Dechlorination : Loss of Cl⁻ under basic conditions.

- Ring-opening : Pyridazine ring degradation at elevated temperatures.

The continuous-flow process mitigates these pathways by minimizing thermal exposure.

Solvent Selection and Stability

Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance solubility but accelerate hydrolysis. Industrial workflows prefer methyl tert-butyl ether (MTBE) for its low polarity and ease of removal.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridazine derivatives with different functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Chloropyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Halogens (Cl, I, F) and functional groups (formyl) significantly increase molecular weight and cost. Iodine-containing compounds (e.g., HB180) are priced higher due to the expense of iodine incorporation .

Comparison with Pyridazine-Based Analogues

The sole pyridazine-based analogue in the evidence, N-(6-chloro-5-methylpyridazin-3-yl)pivalamide (), provides a critical reference:

Table 2: Pyridazine-Based Pivalamide Derivative

| Compound Name | Molecular Formula | M.W. | Substituents | Price (1g) | Catalog Number | Reference |

|---|---|---|---|---|---|---|

| N-(6-chloro-5-methylpyridazin-3-yl)pivalamide | C₁₀H₁₄ClN₃O | 227.69 | 6-Cl, 5-CH₃ | Not listed | AC412835 |

Key Observations:

- Molecular Weight : The pyridazine derivative has a lower molecular weight (227.69) compared to iodine- or formyl-substituted pyridine analogues (e.g., 366.58 for HB180) due to the absence of heavy atoms .

- Substituent Configuration : The 5-methyl and 6-chloro groups in AC412835 suggest enhanced steric bulk compared to the hypothetical 5-chloro substitution in the target compound, which could influence binding interactions in medicinal chemistry contexts.

Structural and Functional Analysis

Heterocyclic Core Differences:

- Pyridine vs.

- Electronic Effects : The electron-withdrawing chlorine substituent in pyridazine may enhance electrophilic reactivity at adjacent positions, a property leveraged in nucleophilic substitution reactions.

Substituent Impact:

- Halogens : Chlorine and iodine increase molecular weight and lipophilicity, while fluorine offers a smaller, electronegative substituent with minimal steric effects .

- Functional Groups : Formyl (HB180) introduces a reactive aldehyde moiety, enabling further derivatization in synthetic pathways .

Commercial Availability and Pricing Considerations

- Pyridine Derivatives : Prices range from $240 (HB061, 5-F substitution) to $500 (HB180, I and Cl substitution) per gram, reflecting halogenation complexity .

- Pyridazine Derivatives : While AC412835’s price is unspecified, its simpler substituents (Cl, CH₃) suggest a cost closer to mid-range pyridine analogues (e.g., $240–$500/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.